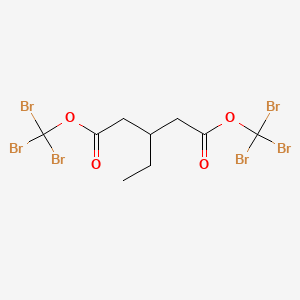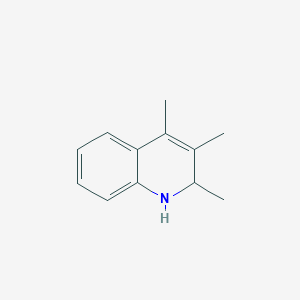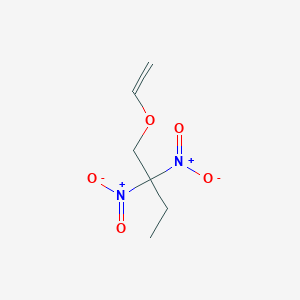![molecular formula C15H18N4O2 B14391923 N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89560-51-0](/img/structure/B14391923.png)
N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a diethylamino group and a phenyl group substituted with a pyrazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea typically involves the reaction of an appropriate isocyanate or carbamoyl chloride with a substituted amine. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which is then reacted with diethylamine . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea may involve more scalable and safer methods. For instance, catalyst-free and scalable synthesis methods have been developed to produce N-substituted ureas . These methods often involve the use of alternative reagents and conditions that minimize environmental impact and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea include other urea derivatives such as N,N’-dimethylurea and benzamide derivatives .
Uniqueness
What sets N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea apart from similar compounds is its unique combination of a diethylamino group and a pyrazinone-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89560-51-0 |
|---|---|
Fórmula molecular |
C15H18N4O2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
1,1-diethyl-3-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C15H18N4O2/c1-3-19(4-2)15(21)18-12-7-5-11(6-8-12)13-9-17-14(20)10-16-13/h5-10H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
Clave InChI |
AYTCCMUXGXTAPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)



![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)

